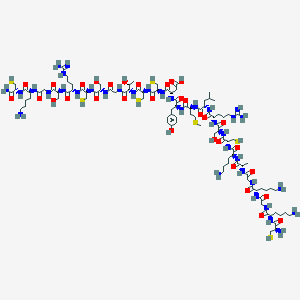

Conus magus toxin

Description

Properties

CAS No. |

107407-86-3 |

|---|---|

Molecular Formula |

C102H178N36O32S7 |

Molecular Weight |

2645.2 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C102H178N36O32S7/c1-50(2)34-63(128-87(157)60(20-14-31-113-101(109)110)125-95(165)68(43-141)132-97(167)71(47-174)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-171)91(161)127-62(26-33-177-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72(48-175)98(168)137-73(49-176)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70(46-173)96(166)126-61(21-15-32-114-102(111)112)88(158)131-66(41-139)85(155)117-39-76(146)121-58(18-8-12-29-105)86(156)133-69(45-172)80(108)150/h22-25,50-52,55-73,79,139-143,171-176H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,73-,79-/m0/s1 |

InChI Key |

WGJAVYDGIUBMQI-BWDUIEOPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |

Other CAS No. |

107407-86-3 |

sequence |

CKGKGAKCSRLMYDCCTGSCRSGKC |

Synonyms |

Conus magus toxin omega-CmTX omega-conotoxin (Conus magus) |

Origin of Product |

United States |

Molecular and Genetic Diversification of Conus Magus Conotoxins

Identification and Classification of Conotoxin Precursors

Conotoxins are initially synthesized as precursor peptides, typically consisting of a signal peptide, a propeptide region, and a mature peptide region. The signal peptide is relatively conserved and is primarily used for classifying precursors into different superfamilies. The mature peptide region is the functional toxin and is often rich in cysteine residues, forming disulfide bonds that are critical for structure and activity. nih.govdiva-portal.orgmdpi.comnih.gov

Superfamily Distribution and Abundance in Pionoconus magus Venom Gland Transcriptomes

Transcriptomic analysis of the venom gland of Pionoconus magus has revealed a high diversity of conotoxin precursors. Studies sequencing the venom gland transcriptomes of P. magus individuals have identified hundreds of distinct conotoxin precursor and hormone sequences. For instance, analysis of specimens from Okinawa, Japan, and the Philippines identified a total of 275 distinct conotoxin precursors and hormones, assigned to 53 superfamilies. nih.govresearchgate.netnih.gov

The most abundant superfamilies in P. magus transcriptomes include M, O1, T, A, O2, and F, collectively accounting for a significant portion of the total conotoxin diversity. nih.govresearchgate.netnih.gov

| Superfamily | Number of Precursors | Percentage of Total Diversity |

| M | 42 | ~15.3% |

| O1 | 34 | ~12.4% |

| T | 27 | ~9.8% |

| A | 18 | ~6.5% |

| O2 | 17 | ~6.2% |

| F | 13 | ~4.7% |

| Total (Top 6) | 151 | ~55.0% |

Notably, superfamilies previously thought to be restricted to specific dietary groups, such as the D superfamily found in vermivorous cones, have been identified in P. magus, a piscivorous species. nih.govresearchgate.netnih.gov Similarly, the A superfamily alpha 4/3, often associated with the genus Rhombiconus, has also been found in P. magus. nih.govresearchgate.netnih.gov Differential expression analysis comparing P. magus to other cone snail species, such as Chelyconus ermineus, indicates variations in the expression levels of certain superfamilies, with M and A2 superfamilies appearing more expressed in P. magus. nih.govresearchgate.netnih.gov

Discovery of Novel Conotoxin Precursor Sequences

High-throughput sequencing technologies, particularly RNA-Seq, have significantly accelerated the discovery of novel conotoxin precursor sequences in Conus species, including Pionoconus magus. nih.govresearchgate.netnih.gov Transcriptomic studies have identified numerous previously uncharacterized conotoxin precursors, some of which may belong to new superfamilies based on divergent signal regions. nih.govresearchgate.netnih.govmdpi.com Computational methods, such as those based on hidden Markov models (pHMM), have been developed to predict and classify conotoxin superfamilies and families, aiding in the identification of novel sequences even when signal peptides are absent. mdpi.com

Intraspecific and Geographic Variability in Conotoxin Expression Profiles

A significant characteristic of Conus venoms, including that of Pionoconus magus, is the considerable intraspecific variability in conotoxin expression profiles. nih.govresearchgate.netnih.gov Studies on P. magus individuals from different geographic locations, such as Okinawa and the Philippines, have shown that while some conotoxin precursors are shared, a large proportion are unique to individual specimens. nih.govresearchgate.netcsic.es This variability can be influenced by factors such as geographic distance, potentially reflecting isolation by distance, and possibly diet adaptations to local prey. nih.govresearchgate.net Other factors like age, size, or physiological condition may also contribute to the observed intraspecific variation in precursor expression. nih.govresearchgate.net Dramatic intraspecimen variations within the injected venom have also been reported in other Conus species, highlighting the dynamic nature of venom composition. researchgate.net

Genetic Architecture of Conus magus Toxin Genes

The genetic organization of conotoxin genes provides insights into the mechanisms driving their diversification.

Exon-Intron Organization of Conotoxin Gene Superfamilies

Studies on the genetic architecture of conotoxin genes across various Conus species, including insights applicable to Pionoconus magus, indicate that conotoxin gene superfamilies are typically composed of one to six exons. nih.govoup.comoup.comnih.govresearchgate.net The majority of complete conotoxin precursor genes often have three exons and two introns. oup.comnih.gov However, some genes, such as those encoding B1 and J superfamily peptides, may consistently have a single exon, while others like A and conodipine genes normally have two exons. oup.com The exons coding for the mature toxin region are often significantly more divergent than their adjacent noncoding regions, suggesting positive selection acting on these regions. nih.govoup.comresearchgate.net

Gene Duplication and Copy Number Dynamics

Gene duplication is considered a primary mechanism driving the expansion and diversification of conotoxin gene families. mdpi.commdpi.com Following duplication, diversifying selection acts on the duplicated genes, particularly on the regions encoding the mature peptide, leading to the evolution of novel conotoxin sequences and functions. mdpi.commdpi.com The number of conotoxin gene copies can vary widely among different Conus species, ranging from approximately 120 to 859 copies. nih.govoup.comnih.govresearchgate.netnih.gov This extensive gene turnover contributes significantly to the vast diversity of conotoxins. oup.comresearchgate.net Evidence of genome duplication has been detected in some Conus species, which likely contributes to the expansion of conotoxin gene numbers. nih.govresearchgate.net

Evolutionary Trajectories of Conus magus Conotoxin Genes

The evolution of conotoxin genes in Conus magus, as in other cone snails, is characterized by rapid diversification driven by specific genetic mechanisms and selective pressures. Conotoxin genes are typically short and composed of one to six exons oup.com. The precursor peptides encoded by these genes consist of a conserved signal region, a more variable pro-peptide region, and a hypervariable mature peptide region nih.govoup.com. The signal sequence is the most conserved part of the precursor sequence molbiolcell.org. This conserved signal peptide sequence is often used to group conotoxins into gene superfamilies nih.govdiva-portal.orgmdpi.com.

Molecular Evolutionary Rates and Evidence of Positive Selection

Conotoxin genes are among the fastest-evolving gene products known mdpi.com. This accelerated evolution is particularly evident in the mature toxin-encoding region, which is often three times more divergent than adjacent noncoding regions oup.com. This high rate of molecular evolution is strongly influenced by positive selection. Studies have shown that conotoxin genes are subject to strong positive selection, which is believed to stem from differences in dietary compositions among species, as conotoxins are primarily used for predation umich.edu.

Evidence for positive selection includes a preponderance of nonsynonymous substitutions over synonymous substitutions in the mature peptide domain oup.com. This suggests that changes in the amino acid sequence are being favored by selection, likely due to the need for novel peptide functions to target prey. The rapid evolution and diversifying selection across venom gene families are thought to contribute significantly to the evolution of novel proteins and subsequent changes in venom composition oup.com.

Mechanisms Driving Peptide Sequence Diversification

Peptide diversification in Conus magus appears to arise primarily through focal hypermutation of the C-terminal toxin-encoding region, while the rest of the precursor sequence remains largely conserved molbiolcell.org. This targeted mutagenic mechanism, potentially involving a mutagenic polymerase with a transversion bias, generates high variability in the mature peptide sequence oup.com.

In addition to hypermutation, other mechanisms contribute to conotoxin diversity, including fragment insertion/deletion and mutation-induced premature termination nih.gov. Extensive gene turnover, including gene duplication events, also plays a significant role in the rapid evolution and diversification of conotoxin gene families oup.compreprints.orgmdpi.com. Following duplication, genes can undergo positive selection, leading to neofunctionalization, or neutral forces, resulting in sub-functionalization preprints.orgmdpi.com.

Furthermore, post-translational modifications (PTMs) provide an additional layer of diversity to mature conotoxins nih.govmolbiolcell.org. These modifications, such as disulfide bond formation, amidation, hydroxylation, carboxylation, cyclization, glycosylation, sulfation, and bromination, can dramatically increase the number of unique peptides produced from a limited number of gene precursors nih.govmdpi.com.

Adaptation of Venom Composition in Relation to Prey Specialization

The venom composition of Conus magus is closely linked to its prey specialization. Conus species are carnivorous and typically prey on fish, worms, or other mollusks preprints.orgresearchgate.net. Conus magus adults are primarily piscivorous, while juveniles are vermivorous, and this ontogenetic shift in diet is accompanied by a corresponding shift in venom composition diva-portal.orgmdpi.comresearchgate.net.

Evolutionary arms races between predator and prey are considered a major factor influencing the potency and composition of predatory venoms researchgate.net. Predators with restricted diets are expected to evolve venom specifically potent against their focal prey researchgate.net. Studies have shown that shifts from vermivory to piscivory in Conus are complemented by distinct changes in venom composition, independent of phylogeny diva-portal.org. This provides compelling evidence for the role of prey shifts in directing the venom composition of cone snails diva-portal.org.

While diet specificity has been hypothesized to drive patterns of conotoxin evolution, dietary breadth has been positively correlated with total conotoxin gene diversity oup.com. The selective pressure from different prey types drives the diversification of conotoxin genes, favoring variants that are effective at immobilizing or manipulating the specific prey. This adaptation is reflected in the differential expression of conotoxin superfamilies depending on the prey type researchgate.net. For example, certain conotoxin superfamilies may be exclusively or more highly expressed in piscivorous species compared to vermivorous or molluscivorous species researchgate.netnih.gov.

The high diversity observed within conotoxin superfamilies in P. magus, including superfamilies previously associated with different feeding types, further illustrates the complex relationship between venom evolution and prey specialization nih.govresearchgate.net.

Here is a table summarizing some key aspects of conotoxin gene evolution:

| Evolutionary Mechanism | Description | Impact on Conotoxin Diversity | Evidence in Conus magus / Conus spp. |

| Gene Duplication | Creation of multiple copies of a gene. | Provides raw material for diversification; allows for neofunctionalization or sub-functionalization. | Extensive gene turnover observed in Conus species; positively correlated with dietary breadth oup.compreprints.orgmdpi.com. |

| Positive Selection | Selection favoring changes in amino acid sequence. | Drives rapid evolution and diversification of mature toxin regions; leads to novel functions. | Mature toxin region is highly divergent; preponderance of nonsynonymous substitutions; linked to dietary differences oup.comumich.eduoup.com. |

| Focal Hypermutation | Accelerated mutation rate in specific regions of the gene. | Primarily targets the mature toxin-encoding region, generating high sequence variability. | Observed in the C-terminal toxin-encoding region; proposed targeted mutagenic mechanism molbiolcell.orgoup.com. |

| Fragment Insertion/Deletion | Addition or removal of DNA segments. | Contributes to sequence variation in conotoxin transcripts. | Identified as a diversification mechanism in conotoxin-encoding transcripts nih.gov. |

| Mutation-Induced Premature Termination | Mutations leading to early stop codons. | Can result in truncated and potentially novel peptide products. | Identified as a diversification mechanism in conotoxin-encoding transcripts nih.gov. |

| Post-Translational Modifications | Chemical modifications of the peptide after translation (e.g., amidation, glycosylation, disulfide bonds). | Increases the functional and structural diversity of mature peptides from a single transcript. | Numerous PTMs identified in conotoxins; contributes significantly to the total diversity nih.govmolbiolcell.orgmdpi.com. |

| Differential Gene Expression | Variation in the level of expression of different conotoxin genes. | Allows for the production of different venom cocktails depending on prey or developmental stage. | Venom composition changes with ontogenetic diet shifts in C. magus; differential expression of superfamilies based on prey type diva-portal.orgresearchgate.net. |

Biosynthesis and Post Translational Processing of Conus Magus Conotoxins

Prepropeptide Translation and Proteolytic Maturation

Conotoxins are initially synthesized on ribosomes as larger precursor proteins, known as prepropeptides. mdpi.comnih.gov These precursors typically have a three-domain structure: an N-terminal signal peptide, a propeptide region, and a C-terminal mature toxin region. mdpi.comnih.gov

Signal Peptide: This highly conserved, hydrophobic sequence, typically around 20 amino acids long, directs the nascent polypeptide to the endoplasmic reticulum (ER) for entry into the secretory pathway. mdpi.comnih.gov The high sequence similarity within the signal peptides is the basis for classifying conotoxins into gene superfamilies. nih.gov

Propeptide Region: The propeptide region is thought to play a role in the proper folding and maturation of the conotoxin. nih.gov It is cleaved from the mature peptide before secretion. mdpi.comcanterbury.ac.uk In some cases, this region contains recognition sites essential for specific enzymatic modifications. nih.govnih.gov

Mature Toxin Region: This hypervariable region encodes the final, biologically active conotoxin peptide, which is rich in cysteine residues. mdpi.comresearchgate.net

Following translation, the prepropeptide undergoes proteolytic cleavage. The signal peptide is removed upon entry into the ER, and subsequent enzymatic processing excises the propeptide, releasing the mature conotoxin. mdpi.comcanterbury.ac.uk This proteolytic maturation is a critical step in producing the final active peptide.

Enzymatic Modifiers in Conotoxin Biogenesis

The journey from a linear polypeptide to a potent neurotoxin involves several crucial enzymatic modifications. These enzymes ensure the correct three-dimensional structure and introduce unique chemical moieties that define the toxin's activity.

The formation of correct disulfide bonds is essential for the stability and function of cysteine-rich conotoxins. mdpi.comnih.gov This process is catalyzed by enzymes of the protein disulfide isomerase (PDI) family, which are found in the ER. nih.govnih.gov Cone snails have evolved a diverse family of specialized PDIs, termed conotoxin-specific PDIs (csPDIs), which are highly abundant in the venom gland. nih.govnih.gov

These csPDIs significantly accelerate the kinetics of disulfide bond formation and can modulate the conformation of conotoxins by reconfiguring disulfide connectivities. nih.govnih.gov This enzymatic action helps to guide the folding of diverse conotoxin sequences into their limited number of native structural scaffolds. nih.gov The diversification of this foldase family is considered a key adaptation for the high-throughput production of a vast array of disulfide-rich venom peptides. nih.gov Studies have shown that csPDIs are highly efficient in accelerating conotoxin folding and have distinct effects on the kinetics of disulfide-bond formation for different conotoxins. nih.gov

| Enzyme Family | Function in Conotoxin Biosynthesis | Significance |

| Protein Disulfide Isomerase (PDI) | Catalyzes the oxidation of cysteines and isomerization of incorrectly formed disulfide bonds. nih.gov | Essential for achieving the correct three-dimensional structure and stability of conotoxins. nih.gov |

| Conotoxin-Specific PDI (csPDI) | A specialized family of PDIs that significantly and differentially accelerate the oxidative folding of various conotoxins. nih.gov | Represents a key adaptation for the efficient production of the vast diversity of conotoxin structures. nih.gov |

A key post-translational modification found in some conotoxins, such as conantokins, is the conversion of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (Gla). nih.govnih.gov This reaction is catalyzed by the vitamin K-dependent gamma-glutamyl carboxylase. nih.gov The addition of a second carboxyl group to the glutamate side chain is critical for the biological activity of these toxins, often inducing an α-helical structure in the presence of divalent cations. nih.gov

Substrate recognition by the Conus gamma-carboxylase involves a specific recognition site. nih.gov While this site is typically located within the N-terminal propeptide of the conotoxin precursor, some precursors have been identified that lack a propeptide. nih.govnih.gov In these cases, a C-terminal "postpeptide" extension, which is not present in the mature toxin, contains the gamma-carboxylation recognition site. nih.gov This demonstrates that gamma-carboxylation is a post-translational, rather than a co-translational, event. nih.gov The presence of the propeptide or postpeptide can increase the affinity of the carboxylase for its substrate by several orders of magnitude. nih.govresearchgate.net

Other Significant Post-Translational Modifications

Beyond disulfide bond formation and gamma-carboxylation, Conus magus conotoxins can undergo a variety of other PTMs that further enhance their chemical and functional diversity. researchgate.netcanterbury.ac.uk

The bromination of tryptophan residues at the 6-position is another unusual PTM found in conotoxins. researchgate.netcanterbury.ac.uknih.gov This modification involves the enzymatic addition of a bromine atom to the indole ring of tryptophan. The presence of 6-bromotryptophan can influence the toxin's interaction with its receptor target. nih.gov For example, the brominated conotoxin σ-conotoxin GVIIIA was found to selectively inactivate the 5-HT3 ligand-gated ion channel. nih.gov

Glycosylation, the attachment of carbohydrate moieties to the peptide backbone, is another important PTM that contributes to conotoxin diversity. canterbury.ac.uknih.gov Conotoxins typically undergo O-linked glycosylation, where a sugar molecule is attached to the hydroxyl group of a serine or threonine residue. canterbury.ac.uknih.gov

The κA-conotoxin MIVA from Conus magus is a known example of a glycosylated conotoxin, predicted to have two glycosylated threonine residues. nih.gov While the precise structures of the O-glycans can be complex, this modification can stabilize the peptide's conformation, slow its proteolytic degradation, and ultimately influence its biological activity. canterbury.ac.uknih.govresearchgate.net

| Modification | Amino Acid(s) Affected | Function/Significance | Example Toxin Family/Species |

| Bromination | Tryptophan canterbury.ac.uk | Influences receptor binding and selectivity. nih.gov | σ-conotoxin (Conus sp.) nih.gov |

| Glycosylation | Serine, Threonine canterbury.ac.uk | May increase peptide stability and affect biological activity. canterbury.ac.uknih.gov | κA-conotoxin MIVA (Conus magus) nih.gov |

Amino Acid Epimerization (L to D Isomerization)

Amino acid epimerization is a subtle but significant post-translational modification (PTM) that occurs in some conotoxins. nih.gov This process involves the conversion of a specific L-amino acid residue within the peptide chain to its D-amino acid counterpart. nih.gov This stereochemical change, while not altering the mass or elemental composition of the peptide, can profoundly impact its biological properties and is not detectable by standard protein sequencing methods like Edman degradation or mass spectrometry. nih.gov The incorporation of D-amino acids can enhance the stability and proteolytic resistance of the conotoxin. nih.gov

The functional consequences of L- to D-isomerization are significant, often leading to altered biological functions, including changes in potency and receptor selectivity. pnas.org This modification is a key strategy employed by cone snails to expand the chemical and pharmacological diversity of their venom. nih.govresearchgate.net The production of a peptide containing a D-amino acid occurs post-translationally, where an enzyme, often referred to as a peptide isomerase or peptidyl-aminoacyl-L/D-isomerase, catalyzes the conversion from the corresponding L-isomer in the precursor peptide. nih.gov

Detailed research into I-superfamily conotoxins has provided specific examples of this phenomenon. For instance, the 46-amino-acid-long conotoxin r11a was found to contain a D-Phenylalanine (D-Phe) residue. nih.gov Further investigation characterized two related peptides, r11b and r11c, which possess a D-Phe and a D-Leucine (D-Leu) residue, respectively, at the same homologous position. nih.gov Electrophysiological studies on these peptides revealed that the epimerization of this single amino acid attenuates the potency of r11a and r11b, but not r11c. nih.gov These findings suggest that while there may be favored locations for isomerization, the specific chemical nature of the amino acid side chain or the immediate surrounding sequence may not be critical determining factors. nih.gov

The following table summarizes the characteristics of these D-amino acid-containing conotoxins from the I-superfamily.

| Conotoxin | D-Amino Acid | Position | Effect of Epimerization on Potency |

| r11a | D-Phenylalanine (D-Phe) | 44 | Attenuated Potency nih.gov |

| r11b | D-Phenylalanine (D-Phe) | Homologous to 44 | Attenuated Potency nih.gov |

| r11c | D-Leucine (D-Leu) | Homologous to 44 | Potency Not Attenuated nih.gov |

Molecular Mechanisms of Action and Receptor Interaction of Conus Magus Conotoxins

Principles of Conotoxin-Target Recognition and Selectivity

The efficacy of conotoxins as neuropharmacological agents stems from their ability to recognize and bind to specific molecular targets with high affinity and selectivity. mdpi.com This recognition is a complex process governed by the three-dimensional structure of the toxin and the complementary architecture of its target protein. nih.gov The disulfide-rich nature of most conotoxins constrains them into well-defined scaffolds, which present a specific array of amino acid residues for interaction with their receptors. nih.govuq.edu.au

Conotoxins exhibit a remarkable specificity for various receptors and ion channels located in excitable tissues. nih.gov This high degree of specificity allows them to be used as valuable pharmacological tools to dissect the roles of different channel and receptor subtypes in physiological processes. nih.govuq.edu.au The interaction between a conotoxin and its target is often characterized by a high-affinity binding, which can be attributed to a combination of electrostatic and hydrophobic interactions. nih.gov The precise arrangement of charged and hydrophobic residues on the surface of the conotoxin molecule is critical for its potent and selective binding to the target site. mdpi.com

The venom of a single Conus species can contain hundreds of different conotoxins, each with a unique molecular target. nih.govwikipedia.org This diversity is a testament to the evolutionary pressure on these snails to develop a sophisticated chemical arsenal (B13267) for predation and defense. oup.com The targets of conotoxins are diverse and include voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated ion channels such as nicotinic acetylcholine (B1216132) receptors. nih.govphysiology.org

A key feature of conotoxins is their ability to distinguish between closely related subtypes of ion channels and receptors. physiology.orgdpi.qld.gov.au This exquisite selectivity is a result of subtle differences in the amino acid sequences and structures of the toxin-binding sites on different channel isoforms. nih.govsmartox-biotech.com For instance, different families of conotoxins can target distinct subtypes of voltage-gated sodium channels (NaV), with some peptides showing a preference for neuronal versus muscle isoforms. nih.govnih.gov

This subtype selectivity is crucial for their potential therapeutic applications, as it allows for the targeting of specific channels involved in disease states while minimizing off-target effects. mdpi.com The molecular basis for this discrimination lies in the specific amino acid residues within the conotoxin that interact with non-conserved regions of the ion channel or receptor. nih.gov These interactions can involve a small number of key residues that act as "specificity determinants," dictating the binding affinity for a particular subtype. researchgate.net

Voltage-Gated Ion Channel Modulation by Conus magus Conotoxins

Conus magus produces a variety of conotoxins that modulate the function of voltage-gated ion channels, which are critical for the generation and propagation of electrical signals in neurons and other excitable cells. mdpi.com

A prominent class of conotoxins from Conus magus targets voltage-gated calcium channels (CaV), which play a pivotal role in neurotransmitter release at synaptic terminals. nih.gov

Among the most well-characterized conotoxins from Conus magus are the ω-conotoxins, which are potent and selective blockers of N-type (CaV2.2) voltage-gated calcium channels. dpi.qld.gov.aumdpi.com One such toxin, ω-conotoxin MVIIA, has been extensively studied and is used clinically as an analgesic. nih.govfrontiersin.org

ω-Conotoxin MVIIA acts as a presynaptic antagonist by binding to the external pore of the CaV2.2 channel, thereby physically occluding the channel and preventing the influx of calcium ions into the presynaptic terminal. nih.gov This blockage of calcium entry inhibits the release of neurotransmitters, such as glutamate (B1630785) and substance P, which are involved in the transmission of pain signals in the spinal cord. nih.gov The high selectivity of ω-conotoxin MVIIA for CaV2.2 channels over other calcium channel subtypes contributes to its therapeutic efficacy. mdpi.com

The interaction between ω-conotoxin MVIIA and the CaV2.2 channel is highly specific, involving key residues on both the toxin and the channel. nih.gov This precise molecular recognition results in a potent and long-lasting inhibition of channel function. smartox-biotech.com

The structure of ω-conotoxins is critical to their function as selective calcium channel blockers. These peptides are characterized by a rigid, disulfide-bonded framework that forms a compact globular structure. nih.gov This stable scaffold presents specific amino acid residues in a precise spatial arrangement for interaction with the CaV2.2 channel.

Structure-activity relationship studies, involving the systematic substitution of amino acids in ω-conotoxins, have identified key residues that are essential for high-affinity binding and channel blockade. These studies have revealed that a combination of charged and hydrophobic residues in specific loops of the toxin are crucial for its interaction with the channel pore.

| Residue Position | Amino Acid in MVIIA | Functional Importance in CaV2.2 Blockade |

| Tyr13 | Tyrosine | Essential for high-affinity binding to the N-type calcium channel. nih.gov |

| Lys2 | Lysine | Contributes to the electrostatic interactions with the channel. nih.gov |

| Met12 | Methionine | Interacts with a hydrophobic pocket in the CaV2.2 channel, disrupting its normal function. nih.gov |

These studies underscore the importance of the three-dimensional structure of ω-conotoxins in determining their potent and selective inhibition of N-type calcium channels.

Sodium Channel Modulation

μ-Conotoxins (e.g., from Conus magus) and Voltage-Gated Sodium Channel Blockade (NaV1.4, NaV1.2, NaV1.3, NaV1.7)

μ-conotoxins represent a significant class of peptides from the venom of fish-hunting cone snails, including Conus magus. These toxins are potent blockers of voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable cells. huji.ac.ilnih.gov The primary mechanism of action for μ-conotoxins is the physical occlusion of the ion-conducting pore of the sodium channel. nih.gov They bind to the outer vestibule of the channel, effectively preventing the influx of sodium ions and thereby inhibiting neuronal and muscular excitability. mdpi.commdpi.com

Research has identified several μ-conotoxins with varying selectivity for different VGSC subtypes. The μ-conotoxin MIIIA, isolated from Conus magus, has been a subject of study. mdpi.com These peptides exhibit differential affinities for various NaV channel isoforms, including the skeletal muscle subtype (NaV1.4) and several neuronal subtypes (NaV1.2, NaV1.3, and NaV1.7). nih.govnih.govmdpi.com The specificity of these interactions is a key area of research, as it holds potential for the development of targeted therapeutics. nih.govplos.org

The interaction of μ-conotoxins with NaV channels is influenced by specific amino acid residues on both the toxin and the channel. For instance, studies on μ-conotoxin PIIIA have shown that mutations of basic residues can significantly decrease its affinity for NaV1.4. plos.org Similarly, engineered μ-conotoxins, such as derivatives of KIIIA, have demonstrated altered selectivity for the hNaV1.7 subtype, highlighting the potential for designing highly specific channel blockers. mdpi.complos.org The differential blockade of various NaV subtypes by μ-conotoxins underscores their importance as pharmacological tools for dissecting the physiological roles of these channels. mdpi.com

Table 1: Activity of Representative μ-Conotoxins on Voltage-Gated Sodium Channel Subtypes

| Toxin | Source Organism | Target NaV Subtype | Effect |

|---|---|---|---|

| μ-MIIIA | Conus magus | NaV1.4, Neuronal Subtypes | Blockade |

| μ-PIIIA | Conus purpurascens | NaV1.4 | Selective Blockade |

| μ-KIIIA | Conus kinoshitai | NaV1.2, NaV1.7 | Blockade |

| μ-SmIIIA | Conus stercusmuscarum | NaV1.7 | Inhibition |

δ-Conotoxins and Inhibition of Fast Sodium Current Inactivation

δ-conotoxins are another class of conopeptides that modulate the activity of voltage-gated sodium channels, but through a distinct mechanism compared to their μ-conotoxin counterparts. Instead of blocking the channel pore, δ-conotoxins act as gating modifiers. mdpi.com Specifically, they are known to inhibit the fast inactivation of the sodium current. huji.ac.ilnih.govmdpi.com This action prolongs the duration of the action potential and can lead to a state of hyperexcitability in affected neurons. huji.ac.ilnih.gov

The molecular target of δ-conotoxins is thought to be the voltage sensor of the channel, particularly involving an interaction with the domain-IV voltage sensor. mdpi.com By binding to this region, they delay the conformational changes that lead to channel inactivation. nih.govmdpi.com While δ-conotoxins have been identified in various Conus species, those from mollusc-hunting cone snails often show specificity for molluscan sodium channels. nih.gov However, some δ-conotoxins have been shown to be potent paralytic toxins in vertebrate systems. nih.gov The unique mechanism of action of δ-conotoxins makes them valuable probes for studying the gating mechanisms of sodium channels. nih.gov

Potassium Channel Modulation by κ-Conotoxins

κ-conotoxins are a family of conopeptides that specifically target and modulate the function of potassium channels. mdpi.com These channels are fundamental in regulating cellular excitability, setting the resting membrane potential, and shaping the action potential. nih.gov One such toxin, κA-conotoxin MIVA from the venom of Conus magus, has been observed to elicit repetitive action potentials in fish, a physiological effect consistent with the blockade of potassium channels. mdpi.com By inhibiting potassium efflux, these toxins can lead to a broadening of the action potential and an increase in neurotransmitter release.

The mechanism of action of κ-conotoxins involves the blockade of the potassium channel pore. scispace.com They can exhibit state-dependent interactions, binding more strongly to either the open or closed state of the channel. The specificity of different κ-conotoxins for various subtypes of potassium channels makes them important tools for neurobiological research. scispace.com

Ligand-Gated Ion Channel Modulation by Conus magus Conotoxins

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

α-conotoxins are a well-characterized family of small, disulfide-rich peptides found in the venom of Conus species, including Conus magus. nih.gov These toxins are competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. mdpi.commdpi.com By binding to the acetylcholine binding site on the receptor, α-conotoxins prevent the channel from opening in response to its natural ligand, thereby blocking neuromuscular and neuronal signaling. nih.gov

A hallmark of α-conotoxins is their remarkable subtype selectivity. mdpi.com For example, α-conotoxin MII, isolated from Conus magus, is a potent blocker of the neuronal α3β2 nAChR subtype. nih.gov This selectivity is orders of magnitude higher for the α3β2 subtype compared to other nicotinic receptors, such as the muscle subtype. nih.gov This high degree of specificity makes α-conotoxins invaluable pharmacological probes for differentiating between the numerous nAChR subtypes and elucidating their physiological functions. nih.govfrontiersin.org

In addition to the α3β2 subtype, other α-conotoxins have been identified that selectively target the α9α10 nAChR. nih.govfrontiersin.org This receptor subtype is involved in processes such as hearing and has been implicated as a potential therapeutic target for pain. mdpi.commdpi.com The ability of different α-conotoxins to selectively block specific nAChR subtypes highlights the evolutionary adaptation of Conus venoms to precisely target key components of their prey's nervous system. mdpi.com

Table 2: Subtype-Selective Blockade of Nicotinic Acetylcholine Receptors by α-Conotoxins

| Toxin | Source Organism | Target nAChR Subtype | Effect |

|---|---|---|---|

| α-MII | Conus magus | α3β2, α6-containing | Potent Blockade |

| α-RgIA | Conus regius | α9α10 | Selective Blockade |

| α-Vc1.1 | Conus victoriae | α9α10 | Selective Inhibition |

| α-PeIA | Conus pergrandis | α9α10 | Blockade |

Characterization and Specificity of α-Conotoxin MII from Conus magus

α-Conotoxin MII (α-Ctx MII) is a neurotoxic peptide isolated from the venom of the marine cone snail, Conus magus. cusabio.comuniprot.org As a member of the α-conotoxin family, its primary mechanism of action involves the inhibition of nicotinic acetylcholine receptors (nAChRs), which are crucial for signal transmission at the neural synapse. cusabio.comepa.gov This interaction effectively blocks neuromuscular transmission, leading to paralysis in prey organisms. researchgate.netmdpi.com

The specificity of α-Conotoxin MII for various nAChR subtypes has been a subject of detailed investigation. Research has demonstrated that this toxin potently blocks several neuronal mammalian nAChR subtypes. cusabio.comuniprot.org Its binding affinity is particularly high for the α6/α3β2β3 subtype. cusabio.comuniprot.org The toxin's binding to the α3β2 nAChR is competitive with other α-conotoxins, such as α-conotoxin Lt1a, indicating that they share overlapping binding sites on the receptor. uniprot.org Furthermore, α-Conotoxin MII shows differential potency between species, exhibiting a significantly higher affinity for human α6/α3β4 nAChRs compared to the equivalent rat receptors. uniprot.org

| Receptor Subtype | Interaction/Potency | Reference |

|---|---|---|

| α6/α3β2β3 (mammalian, neuronal) | High-affinity blockade (Ki = 0.39 nM) | cusabio.comuniprot.org |

| α3β2 (mammalian, neuronal) | Blocked with high affinity | cusabio.comuniprot.org |

| α3β4 (mammalian, neuronal) | Blocked with high affinity | cusabio.comuniprot.org |

| α4β2 (mammalian, neuronal) | Blocked with high affinity | cusabio.comuniprot.org |

| α6/α3β4 (human) | Inhibited with high potency (IC₅₀ = 1.49 nM) | uniprot.org |

| α6/α3β4 (rat) | Inhibited with lower potency (IC₅₀ = 31.5 nM) | uniprot.org |

| α7 (Drosophila melanogaster) | Inhibitory activity demonstrated | uniprot.org |

Modulation of Other Receptors and Transporters by Conus magus Conotoxins

The pharmacological diversity of conotoxins extends beyond nAChRs to a wide array of other crucial neural targets. nih.gov Peptides found in cone snail venoms, including those from Conus magus, can modulate the activity of G-protein coupled receptors, neurotransmitter transporters, and other ligand-gated ion channels. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Neurotensin (B549771), Vasopressin Receptors)

Certain families of conotoxins specifically target G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes. nih.govnih.gov Examples of this interaction include conopressins, which are agonists at vasopressin receptors, and contulakin-G, a neurotensin receptor agonist. nih.gov A peptide named conophysin, found in Conus magus, shares the characteristic structure of the neurophysin family, which are known to be carrier proteins for vasopressin and oxytocin, suggesting a functional link to these GPCR-related systems. researchgate.net

Neurotransmitter Transporter Interactions (e.g., χ-Conotoxins and Norepinephrine (B1679862) Transporter)

The χ-conotoxin (chi-conotoxin) family represents a class of conopeptides that selectively inhibit the norepinephrine transporter (NET). nih.gov The peptide χ-MrIA, for instance, effectively blocks NET activity without affecting dopamine (B1211576) or serotonin (B10506) transporters. nih.gov This inhibition is competitive, as the conopeptide's binding site on the transporter overlaps with that of tricyclic antidepressants. nih.gov Xen2174, a more chemically stable analogue of χ-MrIA, also functions as a potent NET inhibitor. nih.gov

| χ-Conotoxin | Target | Mechanism of Action | Reference |

|---|---|---|---|

| χ-MrIA | Norepinephrine Transporter (NET) | Selective inhibition of norepinephrine reuptake | nih.gov |

| Xen2174 (analogue of χ-MrIA) | Norepinephrine Transporter (NET) | Selective inhibition of norepinephrine reuptake | nih.gov |

N-methyl-D-aspartate Receptor (NMDAR) Antagonism

Conantokins are a distinct class of conopeptides that function as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and transmission. nih.govnih.gov Unlike many other conotoxins, conantokins are linear peptides that lack disulfide bridges. nih.gov The most extensively studied member, conantokin-G (from Conus geographus), demonstrates selectivity for NMDA receptor subtypes that contain the NR2B subunit. nih.govnih.gov The ability of these peptides to inhibit NMDAR activity makes them valuable tools for neuroscience research and potential leads for therapeutic development. nih.govnih.gov

Serotonin Receptor (5-HT3R) Modulation

Conotoxins also target the serotonin type 3 receptor (5-HT3R), a ligand-gated ion channel. nih.govnih.gov The σ-conopeptides (sigma-conopeptides) are a family of conotoxins that have been identified as blockers of 5-HT3Rs. nih.gov This interaction represents another example of the remarkable ability of conotoxins to specifically target and modulate the function of diverse components within the nervous systems of their prey and other organisms. nih.govnih.gov

Bioanalytical and Structural Characterization of Conus Magus Conotoxins

Methodologies for Venom Component Isolation and Purification

The initial step in studying Conus magus conotoxins involves the isolation and purification of individual peptide components from the complex venom mixture. This is typically achieved through chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation and purification of conotoxins from Conus magus venom. Reverse-phase HPLC is commonly employed, utilizing columns such as Vydac C18 with specific pore sizes (e.g., 300 Å) to effectively separate peptides based on their hydrophobicity. semanticscholar.org

The process often involves extracting crude venom with acidic buffers, such as 0.1% trifluoroacetic acid (TFA). asianpubs.org The extracted venom is then subjected to RP-HPLC using linear gradients of acetonitrile (B52724) in the presence of an ion-pairing agent like TFA or heptafluorobutyric acid (HFBA). semanticscholar.orgasianpubs.org Detection of eluting peptides is typically performed by monitoring absorbance at 220 nm. semanticscholar.org Multiple rounds of RP-HPLC with varying gradients or different stationary phases may be necessary to achieve high purity of individual conotoxin fractions. semanticscholar.orghawaii.edu For instance, a study on a novel peptide from Conus marmoreus (a related species, but illustrating the method) used an analytical C18 column with a gradient starting at 15% buffer B (0.092% TFA, 60% acetonitrile) and increasing by 1% B/min at a flow rate of 1 ml/min. semanticscholar.org Further purification steps, such as strong cation exchange chromatography, can also be integrated to enhance purity. semanticscholar.org

Mass Spectrometry-Based Characterization of Conotoxin Diversity

Mass spectrometry (MS) plays a crucial role in characterizing the diversity of conotoxins present in Conus magus venom, providing information on their molecular weights, sequences, and post-translational modifications.

Peptide Fingerprinting and De Novo Sequencing

Mass spectrometry is used for peptide fingerprinting, where the masses of peptides in a sample are measured to create a unique profile. This can help in identifying known conotoxins by matching observed masses to databases. Tandem mass spectrometry (MS/MS) is essential for obtaining sequence information. nih.gov

De novo sequencing by MS allows for the determination of the amino acid sequence of unknown peptides directly from their fragmentation spectra, without requiring a reference database. nih.gov This is particularly important for discovering novel conotoxins. While traditional de novo sequencing can be challenging for larger or highly modified peptides, advancements in algorithms and techniques, such as incorporating sequence constraints or using methods like electron transfer dissociation (ETD), improve the accuracy and feasibility of sequencing complex conotoxins. hawaii.edunih.govmdpi.com Post-translational modifications (PTMs), common in conotoxins, can be assigned using MS techniques. nih.gov For example, MALDI-TOF MS has been used to analyze purified peptide material, and the presence of modifications like carboxyl groups can be indicated by observed mass differences. vliz.be

Proteomic Profiling of Venom Gland Extracts

Proteomic profiling of Conus magus venom gland extracts provides a comprehensive view of the peptide and protein components being expressed. This involves analyzing the entire complement of proteins and peptides in the venom gland. omicsdi.orgdiva-portal.org

Methods often involve preparing venom samples, which may include reduction and alkylation steps to handle disulfide bonds, followed by enzymatic digestion (in bottom-up proteomics) or analysis of intact peptides (in top-down proteomics) using HPLC-MS. nih.govmdpi.com The resulting vast MS data are then processed using bioinformatic tools for peptide identification, sequencing, and PTM annotation. nih.gov Proteomic studies have revealed a significant diversity of conotoxin precursors and hormones in Conus magus venom glands, assigned to numerous superfamilies. nih.govresearchgate.net For instance, one study identified 275 distinct conotoxin precursors and hormones in Pionoconus magus (formerly Conus magus), belonging to 53 superfamilies, with M, O1, T, A, O2, and F superfamilies being the most abundant. nih.govresearchgate.net Proteomic analysis can also highlight differences in venom composition between individuals or in response to different stimuli (e.g., predatory vs. defensive venom), although studies on C. magus specifically detailing these differences at the proteomic level in injected venom were less detailed in the search results compared to transcriptomics. diva-portal.org

Electrophysiological Assays for Functional Profiling

Electrophysiological assays are critical for determining the biological activity and target specificity of isolated Conus magus conotoxins. These assays measure the effects of conotoxins on the electrical properties of cells, particularly ion channels and receptors.

Application of Heterologous Expression Systems (e.g., Xenopus Oocytes)

Heterologous expression systems, such as Xenopus laevis oocytes, are widely used for the functional characterization of Conus magus conotoxins. mdpi.comresearchgate.netvliz.beuq.edu.aunih.gov In this system, specific ion channels or receptors (targets of conotoxins) are artificially expressed in Xenopus oocytes by injecting mRNA encoding the target protein subunits. mdpi.comresearchgate.netvliz.beuq.edu.aunih.gov

Once the channels or receptors are expressed on the oocyte surface, electrophysiological techniques like two-electrode voltage clamp are used to measure ion currents flowing through these targets. researchgate.net Isolated or synthetic conotoxins are then applied to the oocytes, and their effects on the measured currents are recorded. researchgate.net This allows researchers to determine if a conotoxin blocks or modulates the activity of a specific channel or receptor and to quantify its potency (e.g., IC50 values). vliz.beresearchgate.net For example, Xenopus oocytes expressing nicotinic acetylcholine (B1216132) receptors (nAChRs) have been used to characterize the activity of α-conotoxins from C. magus, such as αM-Conotoxin MIIIJ, which inhibits postsynaptic nAChRs. researchgate.net Similarly, ω-conotoxins from C. magus, like ω-conotoxin MVIIA, have been studied for their effects on voltage-gated calcium channels (VGCCs) expressed in Xenopus oocytes, revealing their selective block of N-type calcium channels. nih.govmdpi.com The Xenopus oocyte system is valuable for determining the selectivity of conotoxins for different subtypes of ion channels and receptors. mdpi.comresearchgate.netvliz.beuq.edu.aunih.gov

Patch-Clamp Recording Techniques for Ion Channel Current Analysis

Patch-clamp recording is a fundamental electrophysiological technique widely employed to analyze the effects of Conus magus conotoxins on ion channel function. This technique allows for the precise measurement of ion currents flowing through single channels or across the entire cell membrane, providing quantitative data on toxin-channel interactions. nih.gov The whole-cell voltage clamp configuration is particularly prevalent in venom research, enabling the analysis of microscopic currents within the native cellular environment. frontiersin.org

Studies utilizing patch-clamp have demonstrated the potency and selectivity of Conus magus conotoxins on various ion channel subtypes. For instance, whole-cell perforated patch clamp recordings were used to analyze the selectivity of omega-conotoxin MVIIC from Conus magus on voltage-dependent calcium currents in cultured myenteric neurons. nih.gov These studies showed that omega-conotoxin MVIIC blocked high voltage activated (HVA) calcium channels, including P and Q channels, in these neurons. nih.gov Another example involves the use of automated patch clamp (APC) platforms, which facilitate high-throughput screening of toxin effects on different ion channel isoforms. nanion.de Alpha-conotoxin MI from Conus magus has been tested using automated patch clamp, demonstrating sub-nanomolar potency in blocking muscle-like nicotinic acetylcholine receptors (nAChR) composed of α1β1γδ subunits. nanion.de This aligns with existing literature on its activity. nanion.de The application of patch-clamp techniques is crucial for unravelling the intricate interplay between ion channels and venom toxins, contributing to the discovery of venom-based therapeutic lead molecules. frontiersin.org

Structural Elucidation Techniques for Conotoxins (e.g., NMR, X-ray Crystallography)

Determining the three-dimensional structure of Conus magus conotoxins is essential for understanding their function and guiding drug design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques used for this purpose. hawaii.edu While X-ray crystallography requires the molecule to be in a purified and stable crystallized state, NMR is often applied to determine structures in solution. hawaii.edu

NMR spectroscopy has been particularly valuable in elucidating the structures of conotoxins, with a significantly higher number of conotoxin structures in the Protein Data Bank determined by NMR compared to X-ray crystallography. canterbury.ac.ukuq.edu.au Solution structures of omega-conotoxin MVIIA and MVIIC from Conus magus have been determined using 2D NMR spectroscopy. researchgate.netresearchgate.net These studies reveal that conotoxins are conformationally constrained by multiple disulfide bonds, and their pharmacological specificity is thought to reside in the variable loop regions between cysteine residues. researchgate.net Although fewer, some crystal structures of native conotoxins and conotoxin-target complexes have also been determined, predominantly within the alpha-conotoxin family. canterbury.ac.uk The structural diversity observed in conotoxins is largely attributed to variations in their amino acid sequences and cysteine frameworks. canterbury.ac.uk

Structure-Activity Relationship (SAR) Studies of Conus magus Conotoxins

Structure-Activity Relationship (SAR) studies are critical for understanding how the chemical structure of Conus magus conotoxins relates to their biological activity and potency on specific targets. These studies involve modifying the peptide sequence or structure and assessing the impact on activity. SAR studies have identified key residues involved in target interaction and have provided insights into the structural features responsible for their remarkable potency and selectivity. mdpi.com

SAR investigations have been conducted on various conotoxins, including omega-conotoxins from Conus magus. researchgate.net These studies have highlighted the importance of specific amino acid residues and the rigid backbone formed by disulfide bonds in their interaction with ion channels. researchgate.net For example, studies on omega-conotoxins have identified critical binding residues, such as Tyr13 in some omega-conotoxins, which is highlighted as important. researchgate.net The disulfide bond framework is a key structural characteristic of conotoxins, stabilizing compact loop structures that contribute to their high potency, selectivity, and resistance to proteases. uq.edu.au

Identification of Critical Amino Acid Residues for Target Binding

Identifying the specific amino acid residues within Conus magus conotoxins that are crucial for binding to their molecular targets is a key aspect of SAR studies. This is often achieved through techniques such as alanine (B10760859) scanning mutagenesis, where individual amino acids are systematically replaced with alanine to assess their contribution to binding affinity and activity. Studies on various conotoxins, including alpha-conotoxins, have revealed that specific residues within their sequences are essential for high-affinity binding to their receptors. nih.govmdpi.com

While specific detailed data tables for Conus magus conotoxins were not extensively found in the search results, the principle applies across conotoxin families. For instance, studies on other conotoxins have shown that even single amino acid substitutions can dramatically change binding affinity and pharmacological specificity. mdpi.comphysiology.org The conserved amino acid regions in conotoxin precursors are directly associated with their biological activity and their ability to bind to ion channels and receptors in the nervous system. mdpi.com

Strategies for Rational Design of Bioactive Mimetics

The detailed structural and SAR information obtained from studying Conus magus conotoxins provides a foundation for the rational design of bioactive mimetics. These mimetics are smaller, non-peptidic molecules designed to mimic the key binding elements or pharmacophore of the native conotoxin, aiming to retain the desired biological activity while potentially overcoming limitations associated with peptide drugs, such as stability and bioavailability. nih.govnih.gov

Strategies for designing peptidomimetics include creating organic scaffolds that topographically mimic the spatial arrangement of critical amino acid side chains in the native peptide. nih.gov This involves identifying the key residues responsible for target interaction and designing small molecules that present similar functional groups in a comparable three-dimensional orientation. nih.gov For example, based on the solution structure of omega-conotoxin MVIIA, functionalized side chains attached to a central core have been designed to spatially mimic residues important for activity. nih.gov The advent of computational tools and the increasing availability of ion channel crystal structures are accelerating the feasibility of designing novel venom-inspired peptides and mimetics with enhanced selectivity. nanion.de

Computational and Bioinformatic Approaches in Conus Magus Toxin Research

Transcriptomics for Comprehensive Conotoxin Gene Discovery

Transcriptomics, particularly through RNA sequencing (RNA-Seq), has become a state-of-the-art technique for the comprehensive discovery of conotoxin genes in Conus species, including Conus magus. mdpi.comnih.gov This approach allows for the rapid sequencing of messenger RNAs expressed in the venom duct, providing a snapshot of the actively transcribed conotoxin genes at a given time. mdpi.comnih.gov

RNA-Seq Methodologies for Venom Gland Profiling

RNA-Seq methodologies involve extracting mRNA from the venom gland tissue, converting it into cDNA, and then sequencing the cDNA library using high-throughput sequencing technologies like Illumina or PacBio. mdpi.comnih.govfrontiersin.org This process generates millions of raw reads representing the transcriptome of the venom gland. nih.govnih.gov Studies on Pionoconus magus (formerly Conus magus) have utilized RNA-Seq to profile the venom gland transcriptome, identifying numerous conotoxin precursor transcripts. nih.govresearchgate.netnih.gov For instance, transcriptomes from P. magus specimens have yielded a significant number of conotoxin precursors and hormones. nih.govresearchgate.netnih.gov The number of identified conotoxin precursors can vary between individuals, highlighting intraspecific variation in expression. researchgate.netnih.gov Quality filtering and assembly of raw reads are crucial steps in these methodologies to obtain reliable contigs for subsequent analysis. nih.govnih.govresearchgate.net

Bioinformatics Pipelines for Precursor Sequence Assembly and Annotation

Following RNA-Seq, sophisticated bioinformatics pipelines are essential for assembling the raw reads into contiguous sequences (contigs) and annotating the identified conotoxin precursor sequences. mdpi.comnih.govresearchgate.net De novo transcriptome assembly software, such as Trinity, is commonly used for this purpose, particularly when a reference genome is not available. nih.gov Once assembled, putative conotoxin precursor sequences are identified and classified. This often involves comparing the assembled sequences against curated reference databases of known conotoxins, such as ConoServer and UniProt. mdpi.comnih.gov Tools like BlastX, regular expression matching, and profile hidden Markov models (HMMER) are employed for homology-based identification and superfamily assignment. mdpi.comnih.govoup.com Specialized tools like ConoPrec and ConoSorter have been developed to assist in assigning precursors to conotoxin superfamilies based on conserved signal peptide sequences and other features. mdpi.comnih.govoup.commdpi.com These pipelines help to predict the three-domain structure of conotoxin precursors, consisting of a signal peptide, pro-peptide region, and mature peptide region, which is crucial for classification and understanding processing. oup.comcsic.es While homology-based methods are effective for identifying known or closely related conotoxins, machine learning approaches are also being integrated into pipelines to predict novel or highly divergent conotoxin candidates that lack detectable homologs in current databases. mdpi.com

Genomics for Evolutionary Insights into Conotoxin Gene Families

Genomic approaches provide a deeper understanding of the evolutionary history and dynamics of conotoxin gene families in Conus magus and other cone snails. By examining the genes themselves, rather than just their expressed transcripts, researchers can gain insights into gene duplication, diversification, and the genetic features shaping venom composition. nih.govumich.eduoup.com

Targeted Sequencing of Venom Genes from Conus magus Genomes

Targeted sequencing techniques have been applied to selectively recover venom gene superfamilies and other genetic loci from cone snail genomes. nih.govumich.eduoup.comresearchgate.net This approach allows for high-confidence recovery of conotoxin gene superfamilies across various species. nih.govoup.comresearchgate.net Studies using targeted sequencing have revealed that conotoxin gene superfamilies are typically composed of one to six exons and are relatively short in length. nih.govoup.comresearchgate.net This method has been instrumental in investigating the evolutionary history of conotoxin gene families by providing genomic DNA sequences. umich.eduoup.com

Comparative Genomic Analysis of Conotoxin Superfamilies

Comparative genomic analysis of conotoxin superfamilies across different Conus species, including insights from Conus magus genomics, provides valuable evolutionary insights. umich.edufrontiersin.org These analyses examine genetic features such as positive selection, gene expression regulation, and gene turnover. nih.govoup.comresearchgate.net Studies have shown that exons coding for the mature toxin region often exhibit higher divergence rates than adjacent noncoding regions, suggesting positive selection pressure. nih.govoup.comresearchgate.net Comparative genomics also highlights the extensive gene turnover within Conidae species, with significant variation in the number of conotoxin gene copies. nih.govoup.comresearchgate.net Furthermore, comparisons with transcriptome data reveal that cone snails typically express only a fraction of the conotoxin genes present in their genome. nih.govoup.com Comparative phylogenetic methods can be used to explore the relationship between factors like diet and the evolution of conotoxin gene diversity and superfamily size. nih.govoup.comresearchgate.net

Predictive Modeling for Conotoxin Function and Classification

Computational predictive modeling plays a crucial role in inferring the potential function and classifying conotoxins based on their sequence and structural features. Given the vast diversity of conotoxins, experimental characterization of each peptide is time-consuming and resource-intensive. mdpi.comnih.gov

Machine learning (ML) and deep learning (DL) techniques have become increasingly important in conotoxin research for sequence-based classification, functional prediction, and even de novo peptide design. mdpi.comnih.govresearchgate.net These methods utilize various features extracted from conotoxin sequences, such as amino acid composition, physicochemical properties, and structural information, to train models that can predict their pharmacological targets (e.g., ion channels, receptors) and assign them to known or novel functional classes. mdpi.comresearchgate.netosti.gov While superfamily classification is often based on signal peptide homology, predictive models aim to infer function based on mature peptide characteristics. mdpi.comresearchgate.net Challenges remain in accurately predicting the specific receptor targets due to the complex relationship between sequence, structure, and function. osti.gov However, the integration of multimodal data, including post-translational modifications and structural features, has shown promise in improving prediction accuracy. osti.gov Various ML algorithms and tools have been developed and tested for conotoxin classification and target prediction. nih.govresearchgate.netnih.gov

Machine Learning and Deep Learning Applications in Peptide Bioactivity Prediction

Machine learning (ML) and deep learning (DL) techniques have become powerful tools in conotoxin research, particularly for predicting peptide bioactivity and classifying conotoxins based on their sequences and structures. mdpi.comresearchgate.net These methods can analyze complex patterns in conotoxin data that are not easily discernible through traditional sequence alignment or manual analysis. mdpi.comnih.gov

ML and DL models are trained on existing datasets of characterized conotoxins, learning to associate specific sequence features, structural motifs, and post-translational modifications with particular biological activities or target specificities. mdpi.comnih.gov For instance, these models can be used to predict the likelihood of a newly discovered peptide sequence being a conotoxin or to classify a known conotoxin into a specific superfamily or pharmacological family based on its sequence characteristics. mdpi.comresearchgate.net

Recent advancements include the development of frameworks like ConoDL, which utilizes deep learning for both generating novel conotoxin sequences and predicting their properties. biorxiv.org Such models can help explore the vast molecular space of conotoxins and identify potential candidates with desired bioactivities. researchgate.netbiorxiv.org Feature engineering, which involves selecting and transforming raw data into features that can be understood by ML algorithms, is a critical step in building accurate prediction models for conotoxins. mdpi.comresearchgate.net

While ML based solely on primary amino acid sequences has shown promise, incorporating additional features such as information about post-translational modifications and conformational flexibility can significantly increase prediction accuracy. nih.gov The high frequency of cysteine residues and the resulting disulfide bond patterns in conotoxins contribute significantly to their complex structures and diverse activities, making these important factors for predictive models. nih.govnih.gov

Utilization of Conotoxin Databases for Sequence-Function Correlation

Specialized databases dedicated to conotoxins are indispensable resources for computational and bioinformatic studies. mdpi.comresearchgate.net These databases curate and organize vast amounts of data on conotoxin sequences, structures, post-translational modifications, and known biological targets and activities. mdpi.comresearchgate.net

ConoServer (https://www.conoserver.org/) is a prominent example, providing a comprehensive repository of conopeptide information. mdpi.comresearchgate.net As of December 2024, ConoServer contained thousands of nucleotide and protein sequences from numerous Conus species, along with hundreds of 3D structures. mdpi.com The database employs a detailed classification scheme based on gene superfamilies, cysteine frameworks, and pharmacological families, which is essential for organizing and analyzing conotoxin diversity. mdpi.comresearchgate.net

Researchers utilize these databases to identify homologous sequences, analyze sequence variability within superfamilies, and correlate specific amino acid residues or motifs with observed functions. mdpi.comnih.gov By integrating data from these repositories with computational tools, researchers can accelerate the discovery of novel toxins and gain insights into the evolutionary relationships and functional divergence of conotoxins. mdpi.commolbiolcell.org

Conotoxin databases serve as training data for ML and DL models, enabling the development of predictive tools for functional characterization and classification of new conotoxin sequences identified through techniques like transcriptomics and genomics. mdpi.comresearchgate.netcsic.es The availability of well-annotated data in these databases is crucial for the success of computational approaches in unraveling the complexities of Conus magus toxins.

Molecular Dynamics Simulations and Docking for Ligand-Receptor Interaction Studies

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to investigate the interactions between conotoxins and their biological targets at the molecular level. nih.govmdpi.com These methods provide insights into the binding modes, affinities, and conformational changes that occur upon ligand-receptor interaction. nih.gov

Docking studies predict the preferred orientation and binding pose of a conotoxin within the binding site of its target receptor. nih.gov This is achieved by searching through possible configurations and scoring them based on predicted binding energies. nih.gov Docking can be used for high-throughput screening of potential conotoxin candidates against a specific receptor or for understanding the structural determinants of binding specificity. nih.gov

MD simulations extend docking studies by simulating the dynamic behavior of the conotoxin-receptor complex over time in a simulated physiological environment, often including explicit solvent molecules. doi.orgnih.gov This allows researchers to observe the stability of the complex, analyze intermolecular interactions, and assess the flexibility of both the conotoxin and the receptor. doi.orgnih.gov

These computational techniques have been applied to study the interactions of Conus magus conotoxins with their targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-gated ion channels. mdpi.comdoi.orgnih.govmdpi.com For example, MD simulations have been used to refine the solution structures of conotoxins like α-conotoxin MI from Conus magus and to understand its interaction with nAChRs. doi.org Studies on α-conotoxin MII, also from Conus magus, have utilized docking and mutagenesis to identify key residues involved in its potent and selective binding to α3β2 neuronal nAChRs. mdpi.comnih.govacs.org

Computational approaches like MD and docking are instrumental in understanding the molecular basis of conotoxin specificity and potency, guiding the rational design of conotoxin analogs with improved therapeutic properties. nih.govhawaii.edu

Data Table: Examples of Conus magus Conotoxins and Their Targets

| Conotoxin Name | Superfamily | Pharmacological Family | Primary Target | Relevant Computational Studies Mentioned |

| α-conotoxin MI | A | α | Nicotinic acetylcholine receptors (nAChRs) | MD simulation, Structure-activity analysis doi.orgacs.org |

| ω-conotoxin MVIIA | O1 | ω | Voltage-gated calcium channels (N-type) | Therapeutic use (Ziconotide), Isolation nih.govcsic.esmdpi.comebi.ac.uk |

| μ-conotoxin MIIIA | M | μ | Voltage-gated sodium channels | Paralytic component researchgate.net |

| α-conotoxin MII | A | α | Neuronal nicotinic acetylcholine receptors (α3β2) | Docking, Mutagenesis, Structure studies mdpi.comnih.govacs.org |

| ι-RXIA (r11a) | I-1 | ι | Voltage-gated sodium channels (NaV1.6) | Isolation from Conus magus mdpi.com |

Pharmacological Research Applications of Conus Magus Conotoxins As Molecular Probes

Conotoxins as Highly Selective Research Tools for Ion Channel and Receptor Systems

Conotoxins are cysteine-rich peptides with multiple disulfide bridges that serve as highly specific ligands for various molecular targets, including voltage-gated and ligand-gated ion channels, and in some cases, G-protein coupled receptors kau.edu.sacanterbury.ac.uk. This exquisite selectivity is a key feature that makes them valuable research tools kau.edu.saunivie.ac.atphysiology.org. Different families of conotoxins target specific types of ion channels and receptors; for instance, ω-conotoxins primarily target calcium channels, while α-conotoxins target nicotinic acetylcholine (B1216132) receptors (nAChRs) physiology.org. The venom of each Conus species, including Conus magus, contains a distinct pharmacological profile with a large array of peptides, each exhibiting specificity for a particular receptor target kau.edu.sacanterbury.ac.uk.

Elucidating Neurotransmission Mechanisms through Specific Receptor Antagonism/Agonism

Conotoxins play a crucial role in understanding neurotransmission by acting as specific antagonists or agonists at various receptors and ion channels involved in neuronal signaling kau.edu.saresearchgate.netnih.gov. For example, α-conotoxins are potent antagonists that exhibit marked selectivity between peripheral and neuronal forms of nAChRs, making them valuable ligands for probing structure-function relationships of various nAChR subtypes uq.edu.au. This allows researchers to investigate how specific receptors and ion channels function within neurotransmitter systems kau.edu.sascispace.com. The exquisite subtype selectivity of certain α-conotoxins has been particularly important in characterizing native nAChR isoforms involved in modulating neurotransmitter release nih.gov.

Investigating Subtype-Specific Physiological Roles of Ion Channels and Receptors

The ability of conotoxins to discriminate between closely related subtypes of ion channels and receptors is fundamental to investigating their subtype-specific physiological roles uq.edu.auunivie.ac.atphysiology.org. For instance, ω-conotoxins have been of enormous importance as physiological tools, particularly in studying calcium channel subtypes scispace.comuq.edu.aumdpi.com. This allows researchers to define the physiological and pathological relevance of different receptor subtypes univie.ac.at. The specificity of Conus toxins can be very impressive, with discrimination between various calcium channel subtypes exceeding 106-fold in some cases nih.gov.

Here is a table illustrating some examples of conotoxin families and their primary targets:

| Conotoxin Family | Primary Molecular Target(s) |

| α-conotoxins | Nicotinic Acetylcholine Receptors (nAChRs) |

| ω-conotoxins | Voltage-Gated Calcium Channels (CaV) |

| μ-conotoxins | Voltage-Gated Sodium Channels (NaV) |

| δ-conotoxins | Voltage-Gated Sodium Channels (NaV) |

| κ-conotoxins | Voltage-Gated Potassium Channels (KV) |

| ρ-conotoxins | Adrenergic Receptors (α1-AR) |

| Conantokins | NMDA Receptors |

Development of Ligands for Fundamental Neurobiological Research

Conotoxins serve as templates for the development of novel ligands used in fundamental neurobiological research uq.edu.auresearchgate.net. Their unique structures and high target specificity make them ideal starting points for designing probes to study neuronal circuits and functions researchgate.net.

Rational Design of Conotoxin Analogs with Modified Selectivity Profiles

Rational design approaches are employed to create conotoxin analogs with modified selectivity profiles nih.govacs.orgnih.gov. By understanding the structure-activity relationships of native conotoxins, researchers can introduce specific modifications to enhance potency or alter target specificity nih.govnih.govnih.gov. This involves synthesizing analogs with targeted amino acid substitutions or modifications to probe the importance of specific residues for binding to receptors nih.govnih.gov. For example, studies have focused on modifying residues in α-conotoxins to improve their antagonistic activity and selectivity for specific nAChR subtypes nih.govacs.orgnih.govmdpi.com.

Exploration of Peptidomimetics Based on Conus magus Toxin Scaffolds

The high structural resolution available for many conotoxins allows for their use as templates for designing smaller peptidomimetics uq.edu.aunih.govresearchgate.net. These peptidomimetics aim to retain the selectivity and potency of the native conotoxins while potentially offering improved properties such as stability and bioavailability uq.edu.aunih.gov. Research explores the minimal binding motifs of conotoxins to create simplified structures that can still effectively interact with their targets, such as nAChRs and GABAB receptors, which are implicated in pain pathways nih.gov.

Contributions to Understanding Complex Biological Systems through Targeted Molecular Intervention

Conotoxins contribute significantly to understanding complex biological systems by providing tools for targeted molecular intervention researchgate.netuq.edu.aunih.gov. Their ability to selectively modulate the activity of specific ion channels and receptors allows researchers to dissect the roles of these targets in various physiological and pathological processes researchgate.netmdpi.comuq.edu.au. This includes studies on neurotransmission, pain pathways, epilepsy, inflammation, and other neurological disorders researchgate.netmdpi.comnih.govmdpi.com. By using conotoxins to selectively block or activate specific components, researchers can gain insights into the intricate workings of neural circuits and other biological systems researchgate.netuq.edu.aunih.gov.

Insights into Protein Folding and Peptide Engineering from Conotoxin Studies